Prmt5-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRMT5-IN-25 is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This compound has shown significant potential in the treatment of various cancers by inhibiting the activity of PRMT5, which is often overexpressed in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRMT5-IN-25 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PRMT5-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential biological activities. These derivatives can be further studied for their efficacy and safety in different applications .
Scientific Research Applications
PRMT5-IN-25 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of PRMT5 in various chemical processes and to develop new inhibitors with improved efficacy.
Biology: In biological research, this compound is used to investigate the role of PRMT5 in cellular processes such as gene expression, RNA splicing, and signal transduction.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancers, particularly those with high PRMT5 expression.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting PRMT5.
Mechanism of Action
PRMT5-IN-25 exerts its effects by binding to the active site of PRMT5, thereby inhibiting its enzymatic activity. This inhibition prevents the methylation of arginine residues on histones and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets of this compound include various proteins involved in cell cycle regulation, apoptosis, and DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PRMT5-IN-25 include other PRMT5 inhibitors such as EPZ015666, GSK3326595, and PRT382. These compounds also target PRMT5 and inhibit its activity, but they differ in their chemical structures, potency, and selectivity .
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for PRMT5, making it a valuable tool for studying the enzyme’s role in various biological processes and for developing new therapeutic strategies. Its unique chemical structure allows for specific interactions with the active site of PRMT5, enhancing its inhibitory activity .
Properties
Molecular Formula |
C24H21F3N6O |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1R)-1-pyrimidin-2-ylethyl]-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C24H21F3N6O/c1-14-10-17-11-16(4-7-20(17)32-21(14)28)23(34)33(15(2)22-29-8-3-9-30-22)13-19-6-5-18(12-31-19)24(25,26)27/h3-12,15H,13H2,1-2H3,(H2,28,32)/t15-/m1/s1 |
InChI Key |
QRZCNKOBDDQUAP-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@H](C)C4=NC=CC=N4)N=C1N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C(C)C4=NC=CC=N4)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.